molecular formula C43H57N9O11 B12113065 H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH

H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH

Cat. No.: B12113065
M. Wt: 876.0 g/mol
InChI Key: QGFISQMZJLWFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH is a synthetic peptide composed of a sequence of amino acids: tyrosine, proline, glutamine, proline, glutamine, proline, and phenylalanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, DL-phenylalanine, is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-proline) is coupled using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (DL-glutamine, DL-proline, DL-glutamine, DL-proline, DL-tyrosine).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH: has several scientific research applications:

    Chemistry: Studied for its structural properties and interactions with other molecules.

    Biology: Used in research on protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely, from signal transduction to metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-NH₂: Similar structure but with an amide group at the C-terminus.

    H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OCH₃: Similar structure but with a methoxy group at the C-terminus.

Uniqueness

H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH: is unique due to its specific sequence and the presence of both hydrophobic and hydrophilic residues, which can influence its solubility, stability, and biological activity.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[1-[5-amino-2-[[1-[5-amino-2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFISQMZJLWFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N9O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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